Direct Blue 183

Description

Properties

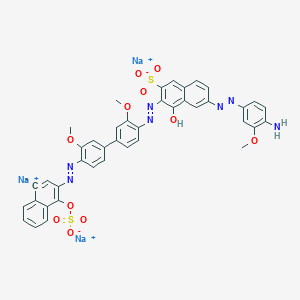

Molecular Formula |

C41H30N7Na3O11S2 |

|---|---|

Molecular Weight |

929.8 g/mol |

IUPAC Name |

trisodium;6-[(4-amino-3-methoxyphenyl)diazenyl]-4-hydroxy-3-[[2-methoxy-4-[3-methoxy-4-[(1-sulfonatooxy-4H-naphthalen-4-id-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C41H32N7O11S2.3Na/c1-56-35-22-28(13-14-31(35)42)44-43-27-12-8-26-20-38(60(50,51)52)39(40(49)30(26)21-27)48-46-33-16-11-25(19-37(33)58-3)24-10-15-32(36(18-24)57-2)45-47-34-17-9-23-6-4-5-7-29(23)41(34)59-61(53,54)55;;;/h4-8,10-22,49H,42H2,1-3H3,(H,50,51,52)(H,53,54,55);;;/q-1;3*+1/p-2 |

InChI Key |

VXTPHARTHYUMRZ-UHFFFAOYSA-L |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=CC(=C(C=C5)N)OC)S(=O)(=O)[O-])OC)N=NC6=C(C7=CC=CC=C7[C-]=C6)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthesis and Chemical Modifications of Direct Blue 183

Advanced Synthetic Pathways and Methodological Innovations for Direct Blue 183

The conventional manufacturing method for this compound involves a series of diazotization and coupling reactions. The process begins with the double nitriding of 3,3′-Dimethoxybenzidine, which is then coupled with 4-Hydroxynaphthalene-1-sulfonic acid. worlddyevariety.com This intermediate product is subsequently coupled under alkaline conditions with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid. worlddyevariety.com The resulting molecule undergoes a final diazotization and is coupled with o-Anisidine to yield the this compound dye. worlddyevariety.com

Methodological innovations in the broader field of azo dye synthesis focus on improving efficiency and reducing environmental impact. For dyes like this compound, this includes exploring one-pot synthesis methods that combine multiple reaction steps, thereby minimizing waste and energy consumption. researchgate.net

The yield and purity of this compound are highly dependent on the precise control of reaction conditions during its multi-step synthesis. Key parameters for the diazotization and coupling reactions include temperature, pH, and reactant concentration. Diazotization reactions, which form the reactive diazonium salts, are typically carried out at low temperatures (0–5°C) to prevent the decomposition of these unstable intermediates. digitellinc.com The pH for the coupling reactions is also critical and varies for each step to ensure the correct coupling position and maximize yield.

General optimization strategies applicable to the synthesis of polyazo dyes are detailed below.

| Parameter | Optimal Condition/Strategy | Rationale for Yield Enhancement |

| Temperature | Low temperature (0-5°C) for diazotization | Prevents decomposition of unstable diazonium salts. |

| pH Control | Specific pH for each coupling step | Controls the reactivity of the coupling component and directs the coupling to the desired position on the aromatic ring. |

| Reactant Ratio | Stoichiometric control | Ensures complete reaction and minimizes the formation of by-products from unreacted starting materials. |

| Agitation | Efficient mixing | Promotes contact between reactants in heterogeneous reaction mixtures, leading to faster reaction rates and higher yields. |

Recent research in azo dye synthesis emphasizes the use of novel reagents and catalysts to create more environmentally benign and efficient processes. While specific studies on this compound are limited, advancements in the synthesis of other azo dyes highlight potential innovations. The use of solid acid catalysts, such as nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂), offers a green alternative to corrosive liquid acids like HCl and H₂SO₄ traditionally used in diazotization. tandfonline.comresearchgate.net These solid catalysts are often reusable, reduce waste, and can lead to high-yield synthesis under milder, solvent-free conditions. tandfonline.comrsc.org

Another innovative approach involves using magnetic nanoparticles (e.g., sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles) as recyclable catalysts for azo dye synthesis via grinding methods at room temperature. researchgate.netrsc.org This solvent-free methodology can overcome limitations such as low temperatures, the use of toxic solvents, and the instability of diazonium salts. rsc.org

| Catalytic Approach | Reagent/Catalyst | Advantages in Azo Dye Synthesis |

| Heterogeneous Solid Acid Catalysis | Nano BF₃·SiO₂ | Eco-friendly, inexpensive, efficient, stabilizes diazonium salts, allows for solvent-free conditions. tandfonline.comresearchgate.net |

| Magnetic Nanoparticle Catalysis | Sulfonic acid functionalized Fe₃O₄ | Solvent-free, mild room temperature conditions, catalyst recyclability, simple product isolation. researchgate.netrsc.org |

| Biodegradable Acid Media | Alginic Acid | Replaces hazardous mineral acids, biodegradable, non-toxic, potential for recyclability. digitellinc.com |

Post-Synthetic Modifications and Functionalization Strategies of this compound

Post-synthetic modification (PSM) is a powerful strategy for fine-tuning the properties of existing dye molecules without re-designing the entire synthesis. nih.gov For a complex molecule like this compound, PSM could introduce new functionalities to enhance its performance characteristics. researchgate.net

The color and electronic properties of an azo dye are determined by its chromophore-auxochrome system. The trisazo structure of this compound constitutes its primary chromophore. The introduction of additional chromophores or modifying existing auxochromes (such as the hydroxyl and amino groups) can significantly alter its shade, lightfastness, and other properties. For instance, incorporating different heterocyclic moieties into azo dyes has been shown to enhance coloring properties, tinctorial strength, and thermal stability. rsc.org While specific modifications on this compound are not widely documented, general principles suggest that strategic addition or modification of functional groups could modulate its absorption spectrum and other key characteristics.

Direct dyes, including this compound, are designed to have a high affinity for cellulosic fibers like cotton. scribd.com This affinity is attributed to their linear, planar structure and the presence of functional groups that can form hydrogen bonds and van der Waals forces with the cellulose (B213188) polymer. scribd.com Derivatization can enhance this interaction. Strategies to improve the substantivity and wash fastness of direct dyes often involve:

Increasing Molecular Size: Larger molecules generally exhibit higher substantivity.

Enhancing Planarity: A more planar molecular structure allows the dye to align more closely with cellulose fibers, increasing intermolecular forces.

Covalent Bonding: Introducing reactive groups that can form covalent bonds with the fiber, effectively transforming the direct dye into a reactive dye, would dramatically improve wash fastness. Such reactive groups could be attached to the existing amino or hydroxyl functionalities on the this compound molecule.

Green Chemistry Principles in this compound Synthesis

The synthesis of azo dyes has traditionally involved processes that are not environmentally friendly. digitellinc.comeuropa.eu Applying green chemistry principles to the synthesis of this compound aims to mitigate this impact. Key areas of focus include:

Use of Safer Solvents and Reagents: Replacing hazardous mineral acids with biodegradable alternatives like alginic acid for the diazotization steps is a significant green advancement. digitellinc.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often facilitated by grinding techniques and solid catalysts, reduces volatile organic compound (VOC) emissions and simplifies product purification. tandfonline.comresearchgate.netrsc.org

Catalytic Efficiency: Employing recyclable catalysts, such as nano solid acids or magnetic nanoparticles, minimizes waste and improves the atom economy of the synthesis. researchgate.netrsc.org These catalysts often allow for reactions to proceed under milder conditions with shorter reaction times and high conversion rates. researchgate.net

Solvent-Free and Environmentally Benign Synthetic Routes

The pursuit of green chemistry principles has driven research into alternative synthetic pathways for many chemical products, including dyes, to reduce environmental impact. nih.govmdpi.com These methods often focus on minimizing or eliminating the use of hazardous solvents, employing renewable starting materials, and designing energy-efficient processes. nih.govum-palembang.ac.id Techniques such as microwave irradiation and solvent-free synthesis, for example by grinding reactants together, are recognized as valuable tools in green organic synthesis. nih.govresearchgate.net

Atom Economy and Waste Minimization in Production Processes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. um-palembang.ac.idscience-revision.co.uk Processes with high atom economy are more sustainable as they generate less waste. science-revision.co.uk Waste minimization in chemical production involves strategies to reduce the generation of hazardous by-products and effluents. wikipedia.orgepa.gov

The traditional synthesis of this compound is a multi-step process involving several diazotization and coupling reactions. worlddyevariety.com The manufacturing method proceeds as follows:

3,3′-Dimethoxybenzidine is subjected to double diazotization.

The resulting diazonium salt is coupled with 4-Hydroxynaphthalene-1-sulfonic acid.

This intermediate product is then coupled under alkaline conditions with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.

The subsequent product is further diazotized and coupled with o-Anisidine to yield this compound. worlddyevariety.com

This complex synthesis pathway inherently suggests challenges in achieving a high atom economy. Each step, particularly the diazotization reactions using sodium nitrite (B80452) and acid, and the subsequent coupling reactions, generates stoichiometric by-products, such as water, salts, and potentially other side-products, which are not part of the final dye molecule. worlddyevariety.comfibre2fashion.com Consequently, a significant portion of the initial reactant mass is converted into waste, leading to a lower atom economy. cardiff.ac.uk

Specific quantitative studies on the atom economy or detailed waste minimization strategies for the industrial production of this compound are not available in the public domain. General waste management in dye manufacturing involves treating effluents to remove color and hazardous chemicals before discharge. researchgate.netwho.int Improving the atom economy for this compound would necessitate re-engineering the synthesis, for instance, by developing catalytic routes that avoid the use of stoichiometric reagents. um-palembang.ac.id

| Process Step | Potential Waste Products |

| Diazotization | Sodium salts (e.g., Sodium chloride, Sodium sulfate), Water |

| Coupling Reactions | Water, Unreacted intermediates, Side-reaction products |

| Neutralization/pH Adjustment | Inorganic salts |

This table represents generalized potential waste based on typical azo dye synthesis and is not derived from a specific analysis of this compound production.

Mechanistic Investigations of this compound Synthesis Reactions

Elucidation of Reaction Intermediates and Transition States

The synthesis of this compound involves a series of well-known organic reactions, primarily diazotization and azo coupling. Mechanistic studies of these general reaction types provide insight into the likely intermediates and transition states involved.

Diazotization: The process begins with the reaction of an aromatic primary amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid). This reaction proceeds through several key intermediates:

Nitrosonium ion (NO⁺): Formed from the protonation of nitrous acid, this is the active electrophile.

N-Nitrosamine: The amine attacks the nitrosonium ion to form an N-nitrosamine intermediate.

Diazohydroxide: Following proton transfers, a diazohydroxide is formed.

Arenediazonium ion (Ar-N₂⁺): The final step is the acid-catalyzed loss of water from the diazohydroxide to yield the highly reactive arenediazonium ion. This ion is a key reactive intermediate in the synthesis.

Azo Coupling: This is an electrophilic aromatic substitution reaction where the arenediazonium ion acts as the electrophile, attacking an electron-rich coupling component (such as a phenol (B47542) or an amine).

Sigma Complex (Wheland Intermediate): The attack of the diazonium ion on the aromatic ring of the coupling partner forms a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. This is a critical reaction intermediate.

Transition State: The formation of the sigma complex proceeds through a high-energy transition state. The rate of the reaction is dependent on the stability of this transition state, which is influenced by the electronic properties of both the diazonium salt and the coupling component. The subsequent loss of a proton from the sigma complex to restore aromaticity is rapid.

While these are the generally accepted intermediates for the reactions involved, specific research that has isolated, characterized, or computationally modeled the precise reaction intermediates and transition states for the multi-step synthesis of this compound is not documented in the reviewed literature. Such studies would be complex due to the multiple sequential reactions required to build the final trisazo structure of the dye. worlddyevariety.comresearchgate.net

Kinetic Studies of this compound Formation

Kinetic studies measure reaction rates to understand how factors like concentration, temperature, and catalysts influence the speed of a chemical process. mdpi.com For the synthesis of this compound, kinetic analysis would provide valuable data for optimizing reaction conditions, maximizing yield, and minimizing reaction times on an industrial scale.

The formation of azo dyes is known to be dependent on several factors:

pH: The pH of the reaction medium is critical. Diazotization requires acidic conditions to generate the nitrosonium ion, while the coupling reaction's optimal pH depends on the coupling component. Coupling to phenols is typically faster in mildly alkaline conditions, whereas coupling to amines is faster in slightly acidic conditions. fibre2fashion.com

Temperature: Diazotization reactions are usually carried out at low temperatures (0–5 °C) because the diazonium salts are often unstable at higher temperatures. The coupling reaction rates are temperature-dependent, generally increasing with temperature, though this must be balanced against the stability of the diazonium intermediate. fibre2fashion.com

Concentration: The rate of reaction is dependent on the concentration of the reactants, specifically the diazonium salt and the coupling component. mdpi.com

Despite the general understanding of the kinetics of azo dye formation, a search of scientific literature did not yield any specific kinetic studies on the formation of this compound. Existing research on related dyes tends to focus on the kinetics of their degradation or their adsorption from wastewater, rather than the kinetics of their synthesis. chesci.comunirioja.esresearchgate.net Therefore, no specific rate constants, reaction orders, or activation energies for the synthesis of this compound can be reported.

| Factor | General Influence on Azo Dye Synthesis |

| pH | Affects the concentration of both the diazonium ion and the reactive form of the coupling component. |

| Temperature | Influences the rate of reaction and the stability of the diazonium salt intermediate. |

| Reactant Concentration | Directly impacts the frequency of molecular collisions and thus the reaction rate. |

This table presents general kinetic influences in azo dye synthesis and is not based on specific data for this compound.

Environmental Occurrence, Fate, and Advanced Remediation Methodologies for Direct Blue 183

Distribution and Persistence in Environmental Compartments

The environmental distribution of Direct Blue 183 is governed by its chemical properties, primarily its high water solubility and anionic nature, which influences its behavior in aquatic and terrestrial systems.

Direct dyes, including this compound, are frequently detected in industrial wastewater. capes.gov.br Due to inefficiencies in the dyeing process, a significant fraction of the dye does not bind to the target fibers and is released into the effluent. inditex.com Estimates suggest that 10-15% of dyes used in textile operations can be lost to wastewater during processing. researchgate.net These effluents are characterized by high color, chemical oxygen demand (COD), and the presence of various organic pollutants. capes.gov.br

Once in the environment, the persistence of these dyes is a significant issue. Their complex aromatic structures are inherently stable and designed to resist degradation from light and chemical attack, which translates to low biodegradability under natural conditions. flybase.orgmst.dk The presence of dyes in aquatic ecosystems can block sunlight penetration, which inhibits photosynthesis in aquatic plants and can lead to a decrease in dissolved oxygen. capes.gov.br While specific concentrations of this compound in natural water bodies are not widely documented, the general behavior of direct azo dyes points toward their potential for long-range transport and persistence in aquatic environments. conicet.gov.ar

When dye-containing wastewater is used for irrigation or when it contaminates floodplains, this compound can enter terrestrial systems. csic.es As an anionic dye, its interaction with soil and sediment particles is largely influenced by the surface charge of the sorbents and the water chemistry. caltech.edu Soils and sediments often have a net negative charge, which would typically lead to repulsion of anionic dye molecules, resulting in high mobility and potential leaching into groundwater.

However, the sorption behavior is complex. The presence of organic matter and certain clay minerals can provide sites for adsorption. caltech.edunih.gov The extent of sorption is dependent on multiple factors including the organic carbon content, clay type, pH, and the ionic strength of the soil solution. caltech.edu For non-ionic organic contaminants, sorption is often correlated with the organic carbon fraction (Koc), but for ionic dyes like this compound, this relationship is less straightforward. ethz.ch The ultimate fate in soil is a balance between leaching, sorption, and slow degradation, with the potential for accumulation in sediments over time. nih.gov

Abiotic Transformation and Degradation Pathways of this compound

Abiotic degradation processes are crucial for the transformation of synthetic dyes in the environment. These pathways include photolysis, chemical oxidation, and hydrolysis.

Direct photolysis involves the degradation of a chemical through the absorption of light. researchgate.net While this compound is designed for color fastness, it can still undergo photolytic degradation. The rate of this process is determined by its molar absorption properties and its quantum yield, which is a measure of the efficiency of a photon in bringing about a chemical change. tandfonline.com

Table 1: Representative Photodegradation Kinetic Data for Direct Dyes (Note: Data for this compound is not available. The following data for other direct dyes are presented for illustrative purposes.)

| Dye | Conditions | Apparent Rate Constant (k) | Reference |

|---|---|---|---|

| Direct Blue 1 | Photocatalysis with TiO₂, UV light | 0.0742 min⁻¹ | nih.gov |

| Direct Yellow 50 | Photocatalysis with TiO₂, UVA light, pH 2 | 0.1542 min⁻¹ | rsc.org |

Advanced Oxidation Processes (AOPs) are effective methods for degrading recalcitrant organic pollutants like azo dyes. These processes rely on the generation of highly reactive species, most notably hydroxyl radicals (•OH). neptjournal.com Ozonation is a common AOP where ozone (O₃) can react with the dye molecule either directly or indirectly through the formation of hydroxyl radicals, a pathway that is favored at higher pH. capes.gov.brnih.gov

The reaction of ozone with the azo bond (–N=N–) chromophore leads to decolorization. capes.gov.br Hydroxyl radicals are even more powerful and less selective oxidants, capable of mineralizing the dye to carbon dioxide, water, and inorganic ions. The rate constants for these reactions are typically very high.

Table 2: Representative Kinetic Data for Oxidation of Azo Dyes (Note: Specific data for this compound is not available. The following data for other azo dyes are presented for illustrative purposes.)

| Dye | Oxidant | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Reactive Orange 16 | Ozone (O₃) | 7 | 3.2 x 10⁵ | capes.gov.br |

| Reactive Orange 16 | Ozone (O₃) | 11 | 1.4 x 10⁶ | capes.gov.br |

| Acid Light Yellow 2G | Hydroxyl Radical (•OH) | 3 | 0.55 x 10⁹ | |

| Reactive Red 2 | Hydroxyl Radical (•OH) | Not specified | 3.5 x 10⁸ |

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The stability of azo dyes to hydrolysis varies. While reactive dyes are designed to hydrolyze to form covalent bonds with fibers, direct dyes are generally considered more stable. mst.dk However, their stability can be pH-dependent. nih.gov Studies on various organic compounds show that hydrolysis rates can increase significantly at either low or high pH values. For some compounds, degradation is minimal at neutral pH but accelerates under acidic or alkaline conditions.

Specific hydrolytic degradation rates for this compound are not documented in available literature. The general stability of the azo linkage suggests that hydrolysis is not a primary degradation pathway for most direct dyes under typical environmental pH conditions (pH 4-9), unless facilitated by other factors like temperature or microbial action. mst.dk

Table 3: Representative pH-Dependent Degradation Data for Dyes (Note: Specific hydrolytic kinetic data for this compound is unavailable. The data below shows pH influence on degradation for other dyes as examples.)

| Compound/Dye | Process | pH | Observation/Rate | Reference |

|---|---|---|---|---|

| Direct Dyes (general) | Dyeing Process | >11-12 | Increased pH reduces reaction rate and fixation efficiency. | nih.gov |

| Reactive Orange 16 | Ozonation | 2 | k = 2.5 x 10⁵ L/mol·s | capes.gov.br |

| Reactive Orange 16 | Ozonation | 11 | k = 1.4 x 10⁶ L/mol·s | capes.gov.br |

| Acid Red 183 & Direct Blue 15 | Biodegradation | 7.0 | Optimal pH for degradation by P. oxalicum. |

Biotic Transformation and Biodegradation Mechanisms of this compound

The complex aromatic structure of this compound makes it resistant to conventional wastewater treatment methods. frontiersin.org However, various microorganisms have demonstrated the ability to decolorize and degrade this dye through enzymatic processes.

Microbial decolorization is a promising and environmentally friendly approach for treating dye-laden wastewater. Several microorganisms, including bacteria and fungi, have been identified for their ability to break down this compound. This process is primarily mediated by extracellular and intracellular enzymes that catalyze the degradation of the dye's chromophoric structure. frontiersin.org

The primary enzymes involved in the biodegradation of azo dyes like this compound are oxidoreductases, which include laccases and peroxidases. frontiersin.orguminho.pt

Laccases: These copper-containing enzymes are known for their ability to oxidize a wide range of aromatic compounds, including the complex structure of this compound. openbiotechnologyjournal.com The decolorization process by laccase is often enhanced in the presence of mediators, which act as electron shuttles between the enzyme and the dye molecule. researchgate.net Studies have shown that laccase produced by fungi like Penicillium sp. and white-rot fungi such as Cerrena unicolor and Trametes versicolor can effectively decolorize direct dyes. openbiotechnologyjournal.comresearchgate.net

Peroxidases: This group of enzymes, including manganese peroxidase (MnP) and lignin (B12514952) peroxidase (LiP), utilizes hydrogen peroxide to oxidize various substrates. nih.gov Research has highlighted the significant role of manganese peroxidase in the decolorization of azo dyes. nih.gov For instance, the fungus Penicillium oxalicum SAR-3 has been shown to produce notable levels of manganese peroxidase during the degradation of dyes including a direct blue dye. nih.gov

The table below summarizes findings on microbial decolorization of direct dyes, providing insights into the conditions and efficiencies of these biological processes.

| Microorganism/Enzyme | Dye | Conditions | Decolorization Efficiency | Reference |

| Penicillium oxalicum SAR-3 | Direct Blue 15 | 100 mg/L, 30°C, pH 7.0, 120 h | 95-100% | nih.gov |

| Aspergillus flavus and Penicillium canescens | Direct Blue | 6 days incubation | Not specified | openbiotechnologyjournal.com |

| Mix Consortia of Bacillus sp. | Direct Blue 2B | 40°C, pH 9, 48 h | 60% | iosrjournals.org |

| Laccase from Cerrena unicolor and Trametes versicolor | Direct Blue 1 | Presence of mediators (acetosyringone) | Enhanced decolorization | researchgate.net |

The ultimate goal of biodegradation is the complete mineralization of the dye into non-toxic inorganic compounds such as carbon dioxide, water, and mineral salts. mdpi.com The process begins with the initial breakdown of the complex dye molecule into smaller, less colored or colorless intermediates.

Following the initial enzymatic attack, which cleaves the azo bonds (–N=N–), various aromatic amines and other intermediate metabolites are formed. Spectroscopic analyses are often employed to identify these breakdown products and elucidate the degradation pathway. nih.gov The complete mineralization of the dye is confirmed by a significant reduction in Total Organic Carbon (TOC), Chemical Oxygen Demand (COD), and Biological Oxygen Demand (BOD). mdpi.comresearchgate.net

Studies on similar azo dyes have proposed detailed degradation pathways where the initial decolorization is followed by the aerobic degradation of the resulting aromatic amines, leading to the opening of the aromatic rings and their eventual conversion to simpler inorganic molecules. mdpi.com

For practical application in wastewater treatment, microbial degradation processes are often carried out in bioreactors. The design of these bioreactors is crucial for optimizing the efficiency of dye removal. Common types of bioreactors used for this purpose include upflow column bioreactors and continuous fixed-bed bioreactors. mdpi.comresearchgate.netmdpi.com

Key factors influencing bioreactor performance include:

Immobilization of Microorganisms: To enhance stability and efficiency, microorganisms are often immobilized on various support materials like polyurethane foam or natural materials such as date pedicels. mdpi.commdpi.com This prevents washout of the biomass and allows for higher cell concentrations.

Operating Conditions: Parameters such as hydraulic retention time, pH, temperature, and the supply of co-substrates are carefully controlled to maintain optimal conditions for microbial activity. uminho.ptmdpi.com

Reactor Configuration: The design can range from simple batch reactors to more complex continuous flow systems. jabonline.inmdpi.com For instance, an upflow column reactor with immobilized microbial consortium has demonstrated high efficiency in removing color and reducing organic load from textile effluent. mdpi.comresearchgate.net

Research on bioreactors for treating textile dyes has shown promising results, with high removal efficiencies for color, COD, and BOD. mdpi.commdpi.com The development of novel bioreactor designs, including hybrid anaerobic-aerobic systems, continues to be an active area of research to improve the degradation of recalcitrant dyes like this compound. researchgate.net

Advanced Physicochemical Removal Technologies for this compound

In addition to biological methods, several advanced physicochemical technologies have been developed for the effective removal of this compound from aqueous solutions. These methods often offer faster treatment times and can handle higher concentrations of dyes.

Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, efficiency, and the availability of a wide range of adsorbent materials. mdpi.com The process involves the accumulation of dye molecules onto the surface of a solid adsorbent.

Activated Carbon: Activated carbon is a highly effective adsorbent due to its large surface area and porous structure. scirp.orgmdpi.com It can be produced from various carbonaceous materials, including coconut shells and orange peels. mdpi.comresearchgate.net The adsorption capacity of activated carbon for direct dyes is influenced by factors such as pH, temperature, and initial dye concentration. scirp.orgijert.org

Biomass: Various low-cost biomass materials have been investigated as alternative adsorbents. mdpi.com Agricultural wastes like maize cob, sugarcane bagasse, and orange peels have shown significant potential for dye removal. researchgate.netmjcce.org.mk The presence of functional groups such as hydroxyl and carboxyl on the surface of biomass contributes to the binding of dye molecules. pjoes.com

Nanomaterials: In recent years, nanomaterials have emerged as highly efficient adsorbents due to their exceptionally high surface area-to-volume ratio and unique surface chemistry. nih.gov Carbon nanotubes (CNTs) and various nanoparticles, such as those made from iron, have been successfully used for the removal of direct dyes. neptjournal.comdntb.gov.ua Surface functionalization of these nanomaterials can further enhance their adsorption capacity and selectivity. neptjournal.com

The efficiency of the adsorption process is typically evaluated using isotherm and kinetic models. Adsorption isotherms, such as the Langmuir and Freundlich models, describe the equilibrium distribution of dye molecules between the adsorbent and the solution. scirp.orgijert.org Adsorption kinetics, often described by pseudo-first-order and pseudo-second-order models, provide insights into the rate of dye uptake. scirp.orgijert.org

The following table presents a summary of various adsorbents used for the removal of direct dyes.

| Adsorbent | Dye | Adsorption Capacity | Optimum Conditions | Reference |

| Acid-Activated Orange Peels (AACOP) | Disperse Blue 183 | 150.1 mg/g | Not specified | researchgate.net |

| Granular Activated Carbon | Direct Black Dye | 17.51 mg/g (monolayer coverage) | pH, Temperature dependent | ijert.org |

| Multi-walled Carbon Nanotubes (MWCNTs) | Acid Red 183 | 45 mg/g | Not specified | researchgate.net |

| Chicken Bone Biomass (Calcined) | Methylene Blue | 142.85 mg/g | Endothermic, spontaneous | mdpi.com |

| Enteromorpha prolifera Biomass | Acid Bordeaux B | ~360 mg/g | pH 4-9, 303-313 K | pjoes.com |

Membrane filtration technologies are pressure-driven processes that separate contaminants from water based on size and charge. deswater.com They are highly effective for treating textile effluents containing dyes like this compound. mdpi.com

Nanofiltration (NF): NF membranes have pore sizes that allow them to retain multivalent salts and larger organic molecules like dyes, while allowing monovalent salts and water to pass through. deswater.commsrjournal.com This makes NF particularly suitable for the separation of dyes from saline textile wastewater, enabling both dye removal and salt recovery. mdpi.comrsc.org The performance of NF membranes is influenced by operating pressure, pH, and the charge of both the membrane surface and the dye molecules. deswater.commdpi.com

Ultrafiltration (UF): UF membranes have larger pores than NF membranes and are effective in removing macromolecules and suspended particles. researchgate.netresearchgate.net While UF alone may not completely remove smaller dye molecules, it can be used in combination with other processes, such as coagulation or as a pretreatment step for NF or reverse osmosis. researchgate.nettandfonline.com Recent advancements have led to UF membranes with improved dye removal rates. researchgate.net

Reverse Osmosis (RO): RO membranes have the smallest pores and can remove almost all dissolved solutes, including monovalent salts and small organic molecules. amazonaws.com While highly effective in producing high-quality permeate, RO requires high operating pressures, leading to higher energy consumption compared to NF and UF. mdpi.comamazonaws.com

Electrochemical Treatment: Anodic Oxidation, Electrocoagulation, and Electro-Fenton Processes

Electrochemical treatments are versatile and effective methods for wastewater remediation, functioning through the in-situ generation of reactive species and phases to degrade or remove contaminants. tuiasi.ro These technologies are considered clean as they primarily use electrons as reagents. electrochemsci.org The main processes include anodic oxidation, electrocoagulation, and the electro-Fenton process.

Anodic Oxidation (AO)

Anodic oxidation is an electrochemical method that mineralizes organic pollutants through the action of powerful oxidizing agents, primarily hydroxyl radicals (•OH), generated at the anode surface. academie-sciences.fr The process can occur via two pathways: direct oxidation, where the dye molecule is adsorbed onto the anode surface and destroyed by direct electron transfer, and indirect oxidation, where species like hydroxyl radicals are generated from the electrochemical oxidation of water. electrochemsci.orgacademie-sciences.fr The choice of anode material is critical, with materials like Boron-Doped Diamond (BDD) and tin oxide (SnO₂) being highly effective due to their high oxygen evolution overpotential, which favors the production of •OH radicals. researchgate.netsoton.ac.uk

The effectiveness of AO is influenced by parameters such as current density, pH, and the type of supporting electrolyte. electrochemsci.orgresearchgate.net For instance, in the presence of chloride electrolytes, indirect oxidation can be promoted through the generation of strong oxidant species like chlorine (Cl₂) and hypochlorite (B82951) (ClO⁻). researchgate.net Studies on various dyes have shown that acidic to neutral pH ranges are often optimal for discoloration. academie-sciences.fr However, increasing the initial dye concentration can sometimes decrease the degradation rate, as dye molecules may aggregate and reduce their diffusion to the active sites on the anode. researchgate.netiwaponline.com

Table 1: Research Findings on Anodic Oxidation of Various Dyes

| Target Pollutant | Anode Material | Key Parameters | Removal Efficiency | Source |

|---|---|---|---|---|

| Methylene Blue | SnO₂ | Current density: 60 mA/cm², Electrolyte: 1% KCl, pH: 3 | 100% color removal in 30 min; 80.9% COD removal in 120 min. | researchgate.net |

| Reactive Blue 19 | BDD | Current density: 41 mA/cm², Flow rate: 20 dm³/h | Total color removal in 5 min; >99% TOC removal in 60 min. | soton.ac.uk |

| Methylene Blue | BDD | Current density: 40 mA/cm², pH: 3 | 61.2% discoloration after 1 hour of treatment. | academie-sciences.fr |

Electrocoagulation (EC)

Electrocoagulation is an electrochemical process that utilizes sacrificial anodes, typically made of iron (Fe) or aluminum (Al), which dissolve to release coagulant ions (e.g., Fe²⁺, Fe³⁺, Al³⁺) into the wastewater. scispace.comnaturalspublishing.com These in-situ generated ions then form metal hydroxides, such as Fe(OH)n or Al(OH)n, which act as coagulating agents to destabilize and aggregate suspended particles and adsorb dissolved dye molecules. scispace.comnaturalspublishing.com The aggregated flocs can then be easily removed from the solution by sedimentation or flotation. naturalspublishing.com

The efficiency of EC is dependent on several factors including the electrode material, current density, pH, and electrolyte concentration. naturalspublishing.com For example, research on the removal of Celestine Blue dye using iron electrodes showed that increasing the concentration of the electrolyte (NaCl) enhanced the dye removal efficiency. nih.gov EC is noted for its simple equipment, ease of operation, and reduced sludge production compared to conventional chemical coagulation. electrochemsci.orgnaturalspublishing.com

Table 2: Research Findings on Electrocoagulation of Dyes

| Target Pollutant | Electrode Material | Key Parameters | Removal Efficiency | Source |

|---|---|---|---|---|

| Celestine Blue | Iron (Fe) | Voltage: 2 V, Electrolyte: 1000 ppm NaCl, pH: 7 | 43.2% dye removal. | nih.govmdpi.com |

| Domestic Wastewater | Aluminum (Al) | pH, Current, and Time varied | Up to 97.53% color removal and 95.28% turbidity removal with direct current EC. | scispace.com |

| Textile Dyes | Iron (Fe) | Current density, pH, and time varied | Effective removal of color and organic pollutants from textile wastewater. | naturalspublishing.com |

Electro-Fenton (EF) Process

The Electro-Fenton (EF) process is an advanced oxidation technology that combines electrochemical methods with the Fenton reaction. imist.ma It involves the in-situ generation of hydrogen peroxide (H₂O₂) at the cathode via the reduction of oxygen, and the addition or in-situ generation of ferrous ions (Fe²⁺) which act as a catalyst. imist.marsc.org The reaction between H₂O₂ and Fe²⁺ (Fenton's reagent) produces highly reactive hydroxyl radicals (•OH), which are capable of mineralizing a wide range of organic pollutants into carbon dioxide, water, and inorganic ions. imist.maresearchgate.net

The EF process is highly efficient and can be operated at room temperature and pressure. imist.ma Its performance is critically dependent on operational parameters such as pH, applied voltage, H₂O₂ concentration, and the concentration of the iron catalyst. wwjournal.iriwaponline.com An acidic pH, typically around 3.0, is considered optimal for the Fenton reaction, as it maintains the stability of H₂O₂ and keeps iron ions in their catalytically active Fe²⁺ state. imist.marsc.orgwwjournal.ir Increasing the applied voltage can enhance the production of H₂O₂, thereby increasing the degradation rate, but only up to a certain point, after which energy is wasted on side reactions. wwjournal.iriwaponline.com

Table 3: Research Findings on Electro-Fenton Treatment of Dyes

| Target Pollutant | Cathode Material | Key Parameters | Removal Efficiency | Source |

|---|---|---|---|---|

| Methylene Blue | Graphite/Magnetite | pH: 3 | 99.8% removal for 10 ppm solution in 30 min. | imist.ma |

| Acid Black 1 & Acid Blue 113 | Not specified | pH: 3.0, Voltage: 20 V, H₂O₂: 100 mg/L | 98% removal of both dyes after 10 min. | wwjournal.ir |

| Real Dyeing Wastewater | Graphite | pH: 4.0, Catalyst: Drinking water treatment sludge | 95.0% decolorization and 78.0% COD degradation. | rsc.org |

| Direct Blue 80 | Modified GAC/SS mesh | Current: 0.09 A, Time: 18 min | 98.97% dye removal. | researchgate.net |

Heterogeneous Photocatalysis for this compound Degradation (e.g., TiO₂, ZnO-based systems)

Heterogeneous photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade organic pollutants under light irradiation. core.ac.uk Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most widely used photocatalysts due to their high photochemical stability, non-toxicity, low cost, and effectiveness. ajol.inforesearchgate.net

The fundamental mechanism involves the photoactivation of the semiconductor. core.ac.uk When a semiconductor like TiO₂ is illuminated with light of energy greater than its band gap (e.g., UV light), an electron is excited from the valence band to the conduction band, creating an electron-hole pair (e⁻-h⁺). ajol.infomdpi.com The highly reactive holes can directly oxidize dye molecules adsorbed on the catalyst surface or react with water to form hydroxyl radicals (•OH). mdpi.com Simultaneously, the electrons in the conduction band can react with adsorbed molecular oxygen to produce superoxide (B77818) radical anions (•O₂⁻), which also contribute to the degradation process. ajol.info These highly reactive species can break down complex dye molecules into simpler, less harmful substances like CO₂, water, and mineral acids. ajol.info

The efficiency of photocatalytic degradation is influenced by several factors, including the type and concentration of the photocatalyst, the initial dye concentration, the pH of the solution, and the intensity of the light source. core.ac.uk For instance, studies on Methylene Blue showed that a mixed-phase TiO₂ (Degussa P25, a mix of anatase and rutile) was more efficient than pure anatase or rutile phases. up.ac.za The optimal catalyst loading and pH must be determined for each specific pollutant to maximize removal efficiency. up.ac.za

Table 4: Research Findings on Heterogeneous Photocatalysis of Various Dyes

| Target Pollutant | Photocatalyst | Key Parameters | Removal Efficiency | Source |

|---|---|---|---|---|

| Direct Blue 1 | TiO₂ | Initial Conc.: 50 mg/L, pH: 2.5, Catalyst Conc.: 200 mg/L | The degradation rate constant increased by 12.3% for TiO₂ irradiated with e-beam compared to non-irradiated TiO₂. | mdpi.com |

| Methylene Blue | Degussa P25 TiO₂ | Catalyst loading: 0.5 g/L, pH: 10 | 95% degradation achieved. | up.ac.za |

| Reactive Blue 19 | TiO₂ | Varied conditions with electron acceptors (H₂O₂, KBrO₃, etc.) | Effective decolorization demonstrated, enhanced by electron acceptors. | ajol.info |

Integrated and Hybrid Treatment Systems for Enhanced Removal Efficiency

Various combinations have been proven effective for treating complex industrial effluents like those from the textile industry. Examples include:

Electrocoagulation-Membrane Filtration: This system combines EC with membrane filtration (e.g., nanofiltration). The EC process first coagulates the dye, and the subsequent membrane step effectively separates the flocs and any remaining dissolved pollutants from the water. nih.govmdpi.com Research on Celestine Blue dye showed that an integrated EC-membrane system achieved a removal efficiency of 79.4%, significantly higher than the 43.2% achieved by the standalone EC process under similar low-energy conditions. nih.govmdpi.com

Electrocoagulation-Photocatalysis: This hybrid approach can simultaneously remove different types of pollutants. A study on batik industry waste, which contains dyes, organic compounds, and heavy metals, used a combined system with an aluminum anode for EC and a TiO₂ coating for photocatalysis. ui.ac.id This integrated reactor successfully eliminated dye, 2,4,6-trichlorophenol, and Cr(VI) simultaneously within four hours. ui.ac.id

Adsorption-Anodic Oxidation: Combining adsorption with AO can enhance removal efficiency. A study on Methylene Blue used sawdust for initial adsorption followed by AO with a BDD electrode, demonstrating that a combined approach can be highly effective. academie-sciences.fr

AOP-Biological Treatment: Combining an AOP (like Fenton oxidation) with a biological process is considered a highly effective and economical approach for treating textile effluent. researchgate.net The AOP acts as a pre-treatment to break down recalcitrant dye molecules into more biodegradable intermediates, which are then mineralized by the subsequent biological stage.

The development of such hybrid systems is crucial for creating sustainable and robust wastewater treatment solutions capable of handling the complex and variable nature of industrial effluents. scispace.comresearchgate.net

Table 5: Research Findings on Integrated and Hybrid Treatment Systems

| Hybrid System | Target Pollutant | Key Findings | Source |

|---|---|---|---|

| Electrocoagulation – Membrane Filtration | Celestine Blue Dye | Integrated system achieved 79.4% dye removal, compared to 43.2% for standalone EC. | nih.govmdpi.com |

| Electrocoagulation – Photocatalysis | Batik Wastewater (Dyes, Phenols, Cr(VI)) | Simultaneous removal of 97% dye, 58% phenol (B47542), and 100% Cr(VI) in 4 hours. | ui.ac.id |

| Coagulation – Fenton Oxidation | Dye Wastewater | Improved performance over standalone applications; coagulation helps settle flocs from the Fenton process. | scispace.com |

Interactions with Material Substrates and Advanced Industrial Applications of Direct Blue 183

Dyeing Kinetics and Thermodynamic Analysis on Various Textile Substrates

The application of direct dyes, such as Direct Blue 183, to textile substrates is governed by the principles of kinetics and thermodynamics. These principles help in understanding the rate at which dyeing occurs and the final extent of dye uptake by the fiber.

Direct dyes are so named for their ability to be applied directly to cellulosic fibers from an aqueous solution. The primary forces responsible for the substantivity of direct dyes to cellulosic fibers like cotton and viscose are non-covalent interactions. These include:

Hydrogen Bonding: The hydroxyl groups present in cellulose (B213188) can form hydrogen bonds with the functional groups (such as amino and hydroxyl groups) on the direct dye molecule.

Hydrophobic Interactions: Although cellulosic fibers are hydrophilic, they possess some nonpolar regions that can interact with the aromatic portions of the dye molecule.

The dyeing process is an equilibrium process where dye molecules move from the dyebath to the fiber until a state of equilibrium is reached.

The uptake of direct dyes by polymeric matrices like cellulose involves several steps:

Adsorption: The dye molecules are first adsorbed onto the surface of the fiber.

The diffusion of dye molecules within the fiber is influenced by the fiber's morphology, the size and shape of the dye molecule, and the dyeing conditions. The diffusion coefficient is a measure of the rate of this process. sustainability-directory.com

The efficiency of the dyeing process with direct dyes is highly dependent on several operational parameters:

Temperature: Increasing the temperature generally increases the rate of dye diffusion and the kinetic energy of the dye molecules, leading to faster dyeing. sustainability-directory.comcolorfuldyes.com However, for some direct dyes, excessively high temperatures can decrease the equilibrium dye uptake. colorfuldyes.comtiankunchemical.com The optimal temperature for dyeing with direct dyes on cotton is typically around 95°C. colorfuldyes.com

pH: The pH of the dyebath can influence the surface charge of the cellulosic fibers and the ionization state of the dye molecules. For direct dyes, dyeing is typically carried out in a neutral to slightly alkaline pH range. For some direct dyes, a pH of around 8.0 has been found to be optimal for dye uptake on jute fibers. orientjchem.org

Electrolyte Concentration: The addition of an electrolyte, such as sodium chloride or sodium sulfate, is crucial for the effective dyeing of cellulosic fibers with direct dyes. emperordye.compjsir.org Cellulosic fibers acquire a negative surface charge in water, which repels the anionic direct dye molecules. The cations from the electrolyte neutralize this negative charge, thereby reducing the electrostatic repulsion and promoting dye exhaustion. emperordye.compjsir.org

The following table summarizes the general effects of these parameters on the dyeing of cellulosic fibers with direct dyes.

| Process Parameter | General Effect on Direct Dyeing of Cellulosic Fibers |

| Temperature | An increase generally leads to a higher dyeing rate and better leveling. colorfuldyes.com |

| pH | Optimal dyeing is typically achieved in a neutral to mildly alkaline medium. orientjchem.org |

| Electrolyte Concentration | Essential for overcoming the electrostatic repulsion between the anionic dye and the negatively charged fiber surface, thus increasing dye uptake. emperordye.com |

Fastness Properties and Their Underlying Chemical Basis in Textile Applications

The fastness properties of a dyed textile refer to its ability to retain its color when exposed to various external agents such as light and washing.

Light fastness is a measure of a dye's resistance to fading upon exposure to light. The photostability of a dye is dependent on its chemical structure. The absorption of light, particularly in the UV region, can excite the dye molecules, leading to photochemical reactions that can cause the dye to degrade. researchgate.net The fading of azo dyes, a common class of direct dyes, can occur through photo-oxidation or photo-reduction mechanisms. The presence of oxygen and moisture can significantly influence the rate of fading. researchgate.net

Wash fastness refers to the resistance of a dye to be removed from the fabric during washing. testextextile.com Direct dyes generally exhibit moderate to poor wash fastness due to their water-solubility and the non-covalent nature of their interaction with cellulosic fibers. chiuvention.com During washing, the equilibrium of the dyeing process is reversed, and some dye molecules desorb from the fiber and are leached into the wash liquor. researchgate.net

To improve the wash fastness of direct dyes, after-treatments are often employed. These can include treatment with cationic fixing agents that form a less soluble complex with the anionic dye on the fiber surface. testextextile.com

The table below provides a general overview of the fastness properties of direct dyes on cellulosic fibers.

| Fastness Property | General Rating for Direct Dyes | Factors Influencing the Property |

| Light Fastness | Varies from poor to good depending on the specific dye structure. | Chemical structure of the dye, intensity and wavelength of light, presence of UV absorbers. researchgate.net |

| Wash Fastness | Generally poor to moderate. chiuvention.com | Water solubility of the dye, strength of dye-fiber interactions, presence of after-treatments. testextextile.com |

Rubbing and Perspiration Fastness: Mechanical and Chemical Interactions

The fastness of a dye refers to the resistance of the colored material to fading or color transfer under various conditions. For textiles, rubbing (crocking) and perspiration fastness are critical quality parameters, governed by the mechanical and chemical interactions between the dye and the substrate.

Mechanical Interactions (Rubbing Fastness): Rubbing fastness, or crocking, measures the transfer of color from a fabric's surface to another surface by friction. This is a primarily mechanical process where dye particles that are not firmly bound within the fiber matrix are physically abraded. As a direct dye, this compound is held to cellulosic fibers by weaker, non-covalent forces such as hydrogen bonds and van der Waals forces. This contrasts with reactive dyes that form strong, covalent bonds. Consequently, direct dyes may exhibit lower rubbing fastness, especially in deep shades where more dye molecules are present on the fiber surface.

Chemical Interactions (Perspiration Fastness): Perspiration fastness evaluates a dye's ability to withstand the chemical environment of human sweat, which can be acidic or alkaline and contains various salts. These chemical agents can disrupt the dye-fiber interactions, causing the dye to leach out (color change) and potentially stain adjacent materials (color staining). The trisazo structure of this compound and its affinity for the substrate are tested against standardized acidic and alkaline solutions to simulate these conditions.

Industrial standards set minimum performance levels for these properties. For example, global textile and apparel companies establish specific requirements for dyes used in their products.

Interactive Data Table: Industrial Fastness Requirements for this compound

Please select a parameter to see the required grade.

Color Fastness to Perspiration

| Parameter | Contact Level | Minimum Required Grade (1-5 Scale) | Source |

|---|---|---|---|

| Colour fastness to perspiration (acid and basic) | Textiles with direct skin contact | 3-4 | scribd.com |

Note: The grade measures both color change of the fabric and staining of a standard adjacent fabric, with 1 being poor and 5 being excellent.

Application in Functional Materials and Non-Textile Systems

The utility of this compound and its chemical class (trisazo dyes) extends beyond conventional dyeing into the realm of functional and advanced materials.

The integration of this compound into sensor platforms for the environmental monitoring of non-biological targets is not widely documented in publicly available scientific literature. While some organic dyes are explored as colorimetric or electrochemical indicators for pollutants, specific research detailing the application of this compound in this capacity is limited.

Trisazo dyes, the class to which this compound belongs, have been investigated for their use in optical and photonic materials due to their dichroic properties. science.govscience.gov Dichroism is the property where a material absorbs light differently depending on the light's polarization.

Research has shown that microcrystals of certain trisazo dyes can be oriented by an applied voltage when suspended in a dispersing medium. science.govresearchgate.net This principle is the basis for suspended particle devices (SPDs), a type of smart glass technology. In the "off" state (no voltage), the randomly oriented dye crystals absorb light, making the glass appear dark. When voltage is applied, the crystals align, allowing light to pass through. Trisazo dyes are also noted for their potential use in compositions for creating optical films and polarizers. google.com

The application of this compound as a functional component within advanced filtration media for the specific removal of other pollutants is not a well-documented area of research. Scientific studies predominantly focus on the removal of dyes like this compound from wastewater, rather than using the dye itself as an active agent in filtration systems.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a sensitizer (B1316253) dye to absorb light and inject electrons into a wide-bandgap semiconductor, generating electricity. The properties of the dye are central to the cell's efficiency.

Research has been conducted on the synthesis and application of trisazo dyes for use in DSSCs. nifs.ac.lkijsrst.com Specifically, a novel triphenylamine (B166846) trisazo dye was synthesized and its potential in dye-sensitized solar cells was explored. researchgate.netou.ac.lk The study reported that photocells constructed with this trisazo dye as the sensitizer were successful in generating reasonably good photo-currents and photo-voltages, demonstrating the viability of this class of dyes for solar energy applications. researchgate.net

Advanced Analytical Chemistry and Detection Methodologies for Direct Blue 183

Spectroscopic Characterization and Quantification Techniques

Spectroscopic methods are indispensable for the qualitative and quantitative analysis of Direct Blue 183. These techniques provide insights into the molecule's electronic structure, vibrational modes, and concentration in various matrices.

UV-Visible spectrophotometry is a fundamental technique for the quantitative analysis of this compound in aqueous solutions. The Beer-Lambert law provides the basis for concentration determination by relating the absorbance of a solution to the concentration of the analyte. mt.comrepligen.com A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). youtube.com For azo dyes, these λmax values are influenced by the extent of the conjugated π-electron system within the molecule. researchgate.net

The UV-Vis spectrum of a similar dye, C.I. Disperse Blue 183, exhibits broad absorption bands in the visible region, which is characteristic of its chromophoric structure. researchgate.net Spectral changes, such as a decrease in the absorbance intensity at the λmax, can be monitored over time to study the degradation or removal of the dye from a solution. These shifts in the absorption spectrum, either hypsochromic (to shorter wavelengths) or bathochromic (to longer wavelengths), can provide preliminary information about the alteration of the chromophore's structure during chemical or biological treatment processes.

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| λmax | Wavelength of Maximum Absorbance | Used for quantitative analysis and monitoring decolorization. |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Constant used in the Beer-Lambert equation for concentration calculation. |

| Calibration Curve | A graph of absorbance versus concentration for a series of standard solutions. | Essential for determining the concentration of this compound in unknown samples. |

Fluorescence spectroscopy offers high sensitivity, making it a valuable tool for the trace detection of fluorescent compounds. nih.govazom.com While many azo dyes are known to have low fluorescence quantum yields, derivatization or the formation of fluorescent degradation products can be exploited for their analysis. This technique can provide mechanistic insights into degradation pathways by identifying fluorescent intermediates. nih.govresearchgate.net For instance, the breakdown of the azo linkage and the subsequent formation of aromatic amines or other fluorescent molecules can be monitored. nih.gov The use of fluorescence excitation-emission matrix spectroscopy can help in resolving and identifying different fluorescent components in a mixture during the degradation process. nih.govresearchgate.net

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for the structural elucidation of molecules by probing their vibrational modes. triprinceton.org In the context of this compound, these methods can be used to identify the functional groups present in the parent dye and its transformation intermediates. semanticscholar.orgresearchgate.net

FTIR spectroscopy is particularly useful for identifying characteristic vibrations of groups like N-H, C=O, and S=O, which can be indicative of the dye's structure and its degradation products. nanobioletters.com For example, the disappearance of the characteristic azo bond (-N=N-) peak and the appearance of new peaks corresponding to amino (-NH2) or hydroxyl (-OH) groups can confirm the breakdown of the dye molecule.

Raman spectroscopy, especially resonance Raman, can selectively enhance the vibrational modes associated with the chromophore of the azo dye, providing detailed information about its structure and tautomeric forms. semanticscholar.orgnih.gov Surface-Enhanced Raman Spectroscopy (SERS) can be employed for the trace-level detection of the dye and its degradation products on surfaces. researchgate.net

| Technique | Information Obtained | Application to this compound Transformation |

|---|---|---|

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -N=N-, -SO3H, aromatic rings). | Monitoring the disappearance of the azo bond and the appearance of new functional groups in degradation products. |

| Raman Spectroscopy | Provides information on molecular structure, symmetry, and bonding, particularly of the chromophore. | Elucidating the structure of intermediates and confirming the cleavage of the azo linkage. |

Chromatographic Separation and Identification

Chromatographic techniques are essential for separating the components of complex mixtures, making them ideal for the analysis of this compound and its degradation products in various samples.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. When coupled with a Diode Array Detector (DAD), HPLC allows for the simultaneous acquisition of chromatograms at multiple wavelengths and the UV-Vis spectrum of each eluting peak, aiding in peak identification and purity assessment. unipi.ithitachi-hightech.com The retention time and the spectral data are key parameters for the qualitative and quantitative analysis of the dye. researchgate.netresearchgate.net

For more definitive identification and structural elucidation of the parent dye and its transformation products, HPLC coupled with Mass Spectrometry (MS) is employed. HPLC-MS provides the molecular weight and fragmentation patterns of the separated components, which are crucial for identifying unknown degradation intermediates. nih.gov This powerful combination allows for the development of a comprehensive understanding of the degradation pathways of this compound.

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Stationary Phase | Reversed-phase (e.g., C18) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of acetonitrile/water or methanol/water with modifiers like formic acid or ammonium (B1175870) acetate. | To achieve optimal separation of the dye and its degradation products. |

| Detector | Diode Array Detector (DAD), Mass Spectrometer (MS) | Quantification and spectral confirmation (DAD); molecular weight and structural information (MS). |

While this compound itself is non-volatile, its degradation through processes like advanced oxidation or biological treatment can lead to the formation of smaller, more volatile organic compounds. mdpi.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the separation and identification of these volatile degradation products. researchgate.netpjsir.org Samples are typically prepared using techniques like headspace solid-phase microextraction (SPME) to concentrate the volatile analytes before injection into the GC-MS system. mdpi.com The resulting chromatogram separates the volatile compounds, and the mass spectrometer provides their mass spectra, which can be compared to spectral libraries for positive identification. This analysis is critical for assessing the extent of mineralization and identifying potentially toxic byproducts. mdpi.comresearchgate.net

Advanced Analytical Methodologies for this compound: A Literature Review

Following a comprehensive search of scientific literature and technical documentation, it has been determined that specific research detailing the advanced analytical chemistry and detection methodologies for the compound this compound, as outlined in the requested article structure, is not publicly available. The user's strict requirement to focus solely on this compound prevents the inclusion of data from analogous, more extensively studied dyes.

The requested sections and subsections cover highly specific analytical applications:

Sample Preparation Strategies for Complex Environmental Matrices:Effective sample preparation is critical for accurate analysis in complex matrices like wastewater.

Matrix Effect Mitigation and Interference Removal:Mitigating matrix effects is essential for reliable quantification in environmental analysis. There is a lack of research focused on strategies to overcome matrix interference specifically in the analysis of this compound.

The absence of specific research on this compound within the advanced analytical contexts requested means that an article adhering to the strict constraints of the prompt cannot be generated. To produce such content would require extrapolating from research on other chemical compounds, which would violate the core instruction to focus solely on this compound and could lead to scientifically inaccurate information. Further research is needed in the scientific community to establish these specific analytical protocols for this compound.

Theoretical, Computational, and Mechanistic Studies of Direct Blue 183

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of dye molecules. chalcogen.ro These methods allow for the detailed study of molecular orbitals and electron density, which are key to understanding a dye's color, stability, and chemical behavior. chalcogen.ronasa.govaps.org

The Frontier Molecular Orbital (FMO) theory is a critical component of computational dye chemistry. chalcogen.ronih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter. youtube.com

Reactivity and Stability : A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

Color Properties : The HOMO-LUMO gap is directly related to the electronic absorption properties of the molecule. The energy of the gap corresponds to the energy of photons absorbed during the electronic transition, which dictates the color of the dye. nih.gov

Electron Density : The distribution of the HOMO and LUMO across the molecular structure reveals important information about its reactivity. The HOMO region is typically electron-rich and susceptible to electrophilic attack, while the LUMO region is electron-poor and prone to nucleophilic attack. nih.gov Analysis of the electron density distribution helps in identifying the parts of the molecule that are most likely to interact with other chemical species. chalcogen.ro

For a typical D-π-A (Donor-π bridge-Acceptor) dye, the HOMO is often localized on the electron-donating group, while the LUMO is centered on the electron-accepting group. nih.gov This spatial separation facilitates intramolecular charge transfer upon photoexcitation, a key process in the functioning of many dyes.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| HOMO Energy | Represents the electron-donating ability of the molecule. |

| LUMO Energy | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and influences optical properties. A smaller gap often correlates with absorption at longer wavelengths. nih.gov |

| Electron Density | Shows the distribution of charge across the molecule, identifying electron-rich and electron-poor regions. |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can accurately forecast the maximum absorption wavelength (λmax) of a dye. mdpi.com

These calculations provide valuable insights into how modifications to a dye's molecular structure can alter its color. For instance, extending the π-conjugated system or introducing strong electron-donating or electron-withdrawing groups can shift the absorption spectrum to longer wavelengths (a bathochromic or red shift). nih.gov Computational screening allows researchers to design novel dyes with desired absorption characteristics before undertaking their synthesis, saving significant time and resources. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior. nih.gov The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) susceptible to electrophilic attack, and blue indicating electron-poor areas (positive potential) susceptible to nucleophilic attack. nih.gov

By analyzing the MEP map of a dye like Direct Blue 183, chemists can identify the most probable sites for chemical reactions, such as protonation, or interaction with functional groups on a substrate like a textile fiber. This information is crucial for understanding dye degradation mechanisms and for predicting how the dye will bind to a material.

Molecular Dynamics Simulations of Dye-Substrate Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to model the behavior of systems containing many molecules over time. nih.govasu.edu MD simulations provide a detailed, atomistic view of how dye molecules interact with their environment, such as a solvent or a solid surface. asu.eduresearchgate.net

The process of dyeing involves the adsorption of dye molecules from a solution onto a solid substrate. arabjchem.org Understanding this process at the solid-liquid interface is key to optimizing dyeing efficiency. rsc.org MD simulations can model the complex interplay of forces—such as van der Waals forces, hydrogen bonds, and electrostatic interactions—that govern how a dye molecule approaches and binds to a surface. nih.gov

Experimental studies on the adsorption of Disperse Blue 183 onto orange peels provide thermodynamic data that aligns with the type of interactions often studied via simulation. researchgate.net The adsorption process was found to be spontaneous and endothermic. researchgate.net The fit of experimental data to isotherm models like Langmuir and Freundlich gives clues about the nature of the adsorption—whether it occurs as a monolayer on a homogeneous surface or on a heterogeneous surface. researchgate.netnih.govresearchgate.net

For Disperse Blue 183 adsorption on acid-activated orange peels, the Freundlich isotherm model provided a better fit, suggesting adsorption on a heterogeneous surface. researchgate.net In contrast, studies on other direct dyes have shown good fits with the Langmuir model, indicating monolayer adsorption. nih.gov

Table 2: Thermodynamic Parameters for the Adsorption of Disperse Blue 183 on Acid-Activated Orange Peels

| Thermodynamic Parameter | Value | Implication |

|---|---|---|

| ΔG° (Gibbs Free Energy) | < 0 | The adsorption process is spontaneous. researchgate.netnih.gov |

| ΔH° (Enthalpy Change) | > 0 | The adsorption process is endothermic. researchgate.netnih.gov |

| ΔS° (Entropy Change) | > 0 | Indicates an increase in disorder at the solid-liquid interface during adsorption. researchgate.netnih.gov |

| Ea (Activation Energy) | 17.42 kJ/mol | Supports the involvement of chemisorption. researchgate.net |

Data sourced from a study on Disperse Blue 183. researchgate.net

For a dye to effectively color a textile, it must not only adsorb to the surface but also diffuse into the polymer matrix of the fiber. MD simulations are a powerful tool for investigating these diffusion and penetration dynamics.

By constructing a computational model of a polymer structure (like cellulose (B213188) for cotton or polyamide for nylon) and immersing it in a solution of dye molecules, researchers can simulate the dyeing process at the molecular level. These simulations can track the trajectory of individual dye molecules as they move from the solution into the amorphous regions of the polymer. This allows for the calculation of diffusion coefficients and the visualization of the pathways dye molecules take as they navigate the complex polymer network. Such studies can reveal how factors like temperature, solvent, and the chemical structure of both the dye and the polymer affect the rate and extent of dye penetration, providing fundamental insights for improving dyeing processes.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Disperse Blue 183 |

Mechanistic Modeling of Environmental Fate Processes

Mechanistic modeling provides a theoretical framework for understanding and predicting the environmental persistence and transformation of this compound. These models are crucial for assessing the dye's long-term impact on ecosystems.

Predictive models for the environmental degradation of dyes like this compound are essential for environmental risk assessment. nih.gov These models aim to estimate the rate of degradation under various environmental conditions.

Biodegradation Kinetics: The biodegradation of complex organic molecules such as azo dyes is often modeled using kinetic equations that describe the rate of microbial degradation. While specific studies on this compound are not prevalent, the kinetics of such processes are typically approached using models like the Monod and Modified Monod equations, which relate the rate of substrate utilization to the concentration of the substrate and the microbial biomass. researchgate.net

A simplified, conceptual biodegradation kinetic model often assumes first-order kinetics, where the rate of degradation is proportional to the concentration of the chemical. nih.gov More sophisticated models, such as the CATABOL model, combine probabilistic approaches with kinetic assumptions to predict biodegradation pathways, half-lives, and the formation of metabolites over time. nih.govresearchgate.net These models are often calibrated using standardized test data, such as that from OECD 301F tests. nih.govresearchgate.net

Table 1: Conceptual Parameters in Biodegradation Kinetic Models

| Parameter | Description | Typical Model Application |

|---|---|---|

| K | Maximum specific substrate utilization rate | Monod, Modified Monod researchgate.net |

| K_s | Half-saturation coefficient | Monod, Modified Monod researchgate.net |

| Y | Yield coefficient (mg VSS/mg BOD) | Activated Sludge Models researchgate.net |

| k_d | Endogenous decay coefficient | Activated Sludge Models researchgate.net |

| t_½ | Half-life | First-Order, CATABOL nih.gov |

This table presents conceptual parameters used in general biodegradation models for organic compounds, which can be applied to dyes like this compound.

Photodegradation Kinetics: The photodegradation of dyes is influenced by factors such as light intensity, pH, and the presence of photosensitizers. Kinetic models for photodegradation often follow pseudo-first-order kinetics, particularly when the concentration of other reactants (like hydroxyl radicals) is constant. The rate constant in these models is a key parameter for determining the environmental persistence of the dye.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties and environmental fate. ecetoc.org For environmental endpoints, QSARs can predict properties like water solubility, soil sorption, and biodegradability, which are crucial for assessing the environmental distribution and persistence of this compound.

The fundamental principle of QSAR is that the properties of a chemical are encoded in its molecular structure. By analyzing a dataset of related chemicals with known properties, a mathematical model can be developed to predict the properties of new or untested compounds. ecetoc.org This is particularly valuable for screening large numbers of chemicals for potential environmental risks in a cost-effective manner. ecetoc.org

For environmental fate, QSAR models can be developed for endpoints such as:

Biodegradability: Predicting the likelihood and rate of microbial degradation.

Adsorption Coefficient (K_oc): Estimating the tendency of the dye to adsorb to soil and sediment.

Photolysis Rate: Predicting the rate of degradation due to sunlight.

The development of robust QSAR models requires careful validation to ensure their predictive power. The transparency and reproducibility of these models are critical for their acceptance in regulatory contexts. nih.gov

Data-Driven Approaches and Machine Learning in this compound Research

Data-driven and machine learning (ML) approaches are increasingly being used to model and optimize complex processes related to dyes, from their application to their removal from wastewater.

Table 2: Performance of Different Machine Learning Models in Predicting Final Fabric Color

| Model Type | Median CIEDE2000 Error | Key Finding | Reference |

|---|---|---|---|

| Neural Network | 0.7 | Outperformed other ML and traditional models in accuracy. | alchempro.comncsu.edu |

| Other ML Models | 1.1 - 1.6 | More accurate than non-ML baseline models. | alchempro.comncsu.edu |

| Baseline (Non-ML) | up to 13.8 | Significantly higher error, indicating poor predictive power. | ncsu.edu |

| GBRT | N/A (reported as ~20% MAPE for concentration prediction) | Effective for predicting dye concentrations for recipe recommendation. | |

Machine learning is also being applied to optimize the synthesis of chemicals and the treatment of industrial effluents containing dyes.